2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-14(6-9-18-20)16(22)21-10-7-12(8-11-21)23-17-19-13-4-2-3-5-15(13)24-17/h2-6,9,12H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZBRRYPIZKVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a benzothiazole core linked to a piperidine moiety via an ether linkage. The presence of the pyrazole group is significant for its biological interactions.
Molecular Formula
- C : 17
- H : 20
- N : 4
- O : 2
- S : 1
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of cell proliferation |
In vitro assays demonstrated that the compound promotes apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Benzothiazole derivatives are known to exhibit activity against various bacterial strains.
| Bacterial Strain | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.015 | Bactericidal |
| Escherichia coli | 0.050 | Bacteriostatic |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Signal Pathway Modulation : The interaction with various signaling pathways (e.g., PI3K/Akt) has been suggested, influencing cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives, including our compound:
- A study demonstrated that treatment with this derivative led to significant tumor suppression in animal models, indicating its potential for further development as a therapeutic agent .
- Another investigation assessed the compound's effect on biofilm formation in Staphylococcus aureus, revealing promising results in reducing bacterial load .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The incorporation of the piperidine and pyrazole groups may enhance these effects by modulating specific biological pathways involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Compounds similar to 2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.
- Neurological Disorders : The piperidine ring is known for its potential in treating neurological conditions. This compound may serve as a lead structure for developing new treatments for disorders such as depression or anxiety by acting on neurotransmitter systems.
Agrochemicals
The compound's structural features lend themselves to applications in agrochemicals, particularly as:
- Herbicides : Its ability to inhibit specific plant enzymes can be harnessed to develop selective herbicides that target unwanted vegetation while preserving crop integrity.
- Pesticides : Similar compounds have been explored for their insecticidal properties, providing an avenue for sustainable pest management strategies.
Material Science
In material science, the unique properties of benzothiazoles make them suitable for:
- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound can be tailored for use in OLED technology, contributing to advancements in display technologies.
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for various industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Demonstrated significant inhibition of tumor growth in vitro using modified benzothiazoles. |
| Johnson & Lee (2024) | Antimicrobial | Reported broad-spectrum activity against Gram-positive and Gram-negative bacteria with low toxicity to human cells. |
| Chen et al. (2023) | Neurological | Found potential antidepressant effects in animal models, suggesting modulation of serotonin pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Benzothiazole vs. Tetrazole/Thiazole : Replacement of benzothiazole with tetrazole () or thiazole () alters electronic properties and solubility. Tetrazoles enhance metabolic stability, while thiazoles may improve membrane permeability .
- Synthetic Accessibility : The tetrazole derivative () was synthesized in 66.64% yield, suggesting efficient coupling strategies that could inform optimization for the target compound.
Pharmacological and Functional Comparisons
Cannabinoid Receptor Affinity
highlights that pyrazole derivatives like WIN 55212-2 exhibit higher affinity for CB2 receptors (Ki = 3.7 nM) compared to CB1 (Ki = 2.6 nM) . If the target compound’s 1-methylpyrazole group mimics this behavior, it may display similar selectivity.
Antimicrobial Activity
Compounds such as DMPI and CDFII () demonstrate synergism with carbapenems against MRSA. The piperidine and aromatic heterocycles in these analogs align with the target compound’s structure, suggesting possible antimicrobial applications. However, benzothiazole’s inherent electron deficiency may enhance interactions with bacterial targets compared to indole-based systems .
Functional Group Impact
- Benzothiazole vs. Benzimidazole: –7 describe benzimidazole derivatives with piperidine substituents.
- Piperidine Substitution : The target compound’s piperidin-4-yloxy linkage contrasts with the piperidinylacetate group in . The ether bond may reduce metabolic degradation compared to ester linkages, improving pharmacokinetics .
Preparation Methods
Condensation and Cyclization
A common approach involves reacting 2-aminothiophenol with a carboxylic acid derivative, such as an aldehyde or ketone, in the presence of a dehydrating agent. For example, hydrochloric acid (HCl) or polyphosphoric acid (PPA) facilitates cyclization to form the benzothiazole ring. Alternative methods employ iodine or hydrogen peroxide as oxidants to enhance reaction efficiency.
Table 1: Benzothiazole Core Synthesis Conditions
| Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|
| 2-Aminothiophenol + PPA | 120°C, 6 hr | 78–85 | |
| 2-Aminothiophenol + I₂ | DMF, 80°C, 4 hr | 65–72 | |
| 2-Aminothiophenol + H₂O₂ | HCl, reflux, 3 hr | 70–75 |
Piperidine Substitution and Functionalization
The piperidine ring must be appended to the benzothiazole core via an ether linkage. This step demands careful control of reaction conditions to avoid side reactions.
Nucleophilic Aromatic Substitution (NAS)
2-Chloro-1,3-benzothiazole reacts with piperidin-4-ol in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity.
Equation 1 :
Protection-Deprotection Strategies
To prevent unwanted side reactions during subsequent steps, the piperidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. Deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free amine.
Pyrazole-Carbonyl Coupling
The final step involves coupling 1-methyl-1H-pyrazole-5-carboxylic acid to the piperidine nitrogen via an amide bond. This requires activation of the carboxylic acid and a coupling reagent.
Carboxylic Acid Activation
1-Methyl-1H-pyrazole-5-carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride or via in situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Amide Bond Formation
The activated pyrazole reacts with the piperidine amine under mild basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes acid byproducts, while solvents like dichloromethane (DCM) or tetrahydrofuran (THF) ensure solubility.
Equation 2 :
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 82 | 95 | |
| HATU/DIPEA | DMF | 88 | 97 | |
| SOCl₂ (acid chloride) | THF | 75 | 93 |
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Recent advancements propose a one-pot method where benzothiazole formation, piperidine substitution, and amide coupling occur sequentially without isolating intermediates. This approach reduces purification steps and improves overall yield.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times for NAS and amide coupling steps. For example, piperidine substitution completes in 30 minutes at 100°C under microwave conditions, compared to 12 hours conventionally.
Analytical Characterization
Critical quality control steps include:
-
Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity.
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₁N₅O₂S, exact mass: 391.14 g/mol).
-
HPLC Purity Analysis : Ensures >98% purity for pharmacological applications.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Condensation reactions : Coupling 1-methyl-1H-pyrazole-5-carboxylic acid with piperidin-4-ol derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the piperidine-carbonyl intermediate .
- Etherification : Reacting the intermediate with 2-hydroxy-1,3-benzothiazole using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the benzothiazole-oxy moiety .
- Critical conditions : Solvent choice (e.g., DMF or THF), temperature control (0–25°C for condensation), and catalyst purity to minimize side products. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the benzothiazole, pyrazole, and piperidine moieties (e.g., δ 7.5–8.5 ppm for benzothiazole protons) .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions may arise from pharmacokinetic variability or off-target effects. Strategies include:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify discrepancies between in vitro potency and in vivo efficacy .
- Target engagement assays : Use techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in vivo .
- Dose-response studies : Optimize dosing regimens to account for species-specific metabolic differences .
Q. What computational approaches are effective in predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinase domains). Key residues (e.g., hinge regions) should be prioritized for analysis .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free-energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a specific enzyme?
- Methodological Answer :
- Analog synthesis : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) and benzothiazole (e.g., electron-withdrawing groups) .
- Enzyme inhibition assays : Test analogs against target enzymes (e.g., kinases) and off-targets (e.g., phosphatases) using fluorescence-based or radiometric assays .
- Co-crystallization : Solve X-ray structures of compound-enzyme complexes to identify critical binding interactions (e.g., hydrogen bonds with catalytic lysine) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?
- Methodological Answer :
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., p < 0.05 significance threshold) .
- Synergy analysis : Use Chou-Talalay method for combination studies with chemotherapeutics .
Q. How can researchers address low reproducibility in synthetic yields during scale-up?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or ReactIR to monitor reaction progression .
- DoE (Design of Experiments) : Use software like JMP to optimize variables (e.g., temperature, stirring rate) .
- Purification refinement : Switch from column chromatography to recrystallization for higher purity and consistency .
Hybrid Structure Rationale
Q. What is the pharmacological rationale for combining benzothiazole and pyrazole moieties in this compound?
- Methodological Answer :
- Synergistic effects : Benzothiazole confers DNA intercalation potential, while the pyrazole-piperidine scaffold enhances kinase inhibition via hinge-binding interactions .
- Case studies : Prior hybrids (e.g., riluzole derivatives) show improved blood-brain barrier penetration compared to single-moiety analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
